

Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4-fluoronitrobenzene**

Cat. No.: **B1585834**

[Get Quote](#)

In the landscape of modern chemical synthesis, certain molecules stand out not for their final application, but for the versatile potential they unlock. **2-Chloro-4-fluoronitrobenzene**, identified by its CAS number 2106-50-5, is a quintessential example of such a pivotal building block.^[1] This trifunctionalized aromatic compound serves as a linchpin in the synthetic pathways leading to a diverse array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and performance materials.^{[1][2]}

Its strategic value lies in the specific arrangement of its functional groups: a nitro group, a chlorine atom, and a fluorine atom on a benzene ring. The potent electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), while the two distinct halogen atoms offer opportunities for selective and sequential reactions.^[3] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of **2-Chloro-4-fluoronitrobenzene**, offering field-proven insights for researchers, scientists, and drug development professionals.

Caption: Chemical structure of **2-Chloro-4-fluoronitrobenzene**.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters dictate storage, handling, reaction conditions, and purification strategies.

Physicochemical Properties

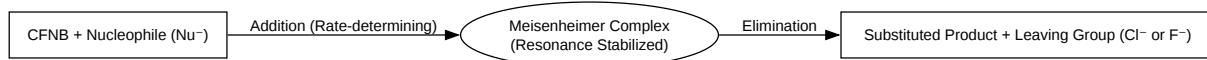
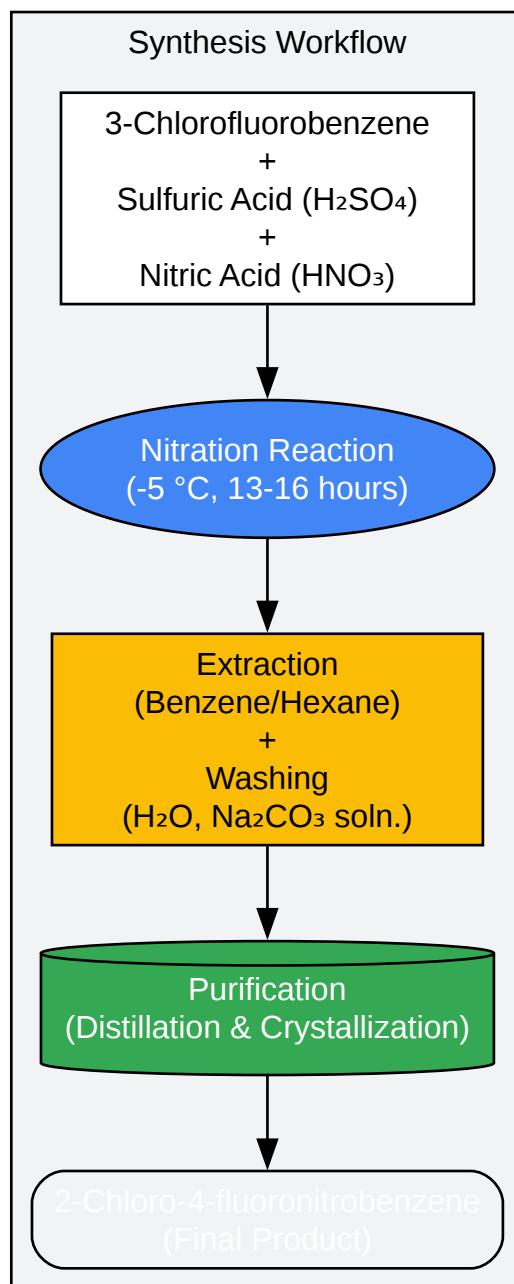
The key physical and chemical characteristics of **2-Chloro-4-fluoronitrobenzene** are summarized below. The compound is typically a low-melting solid, appearing as a light yellow to green crystalline powder.^[2] Proper storage at refrigerated temperatures (2-8 °C) is recommended to maintain its long-term stability.^[2]

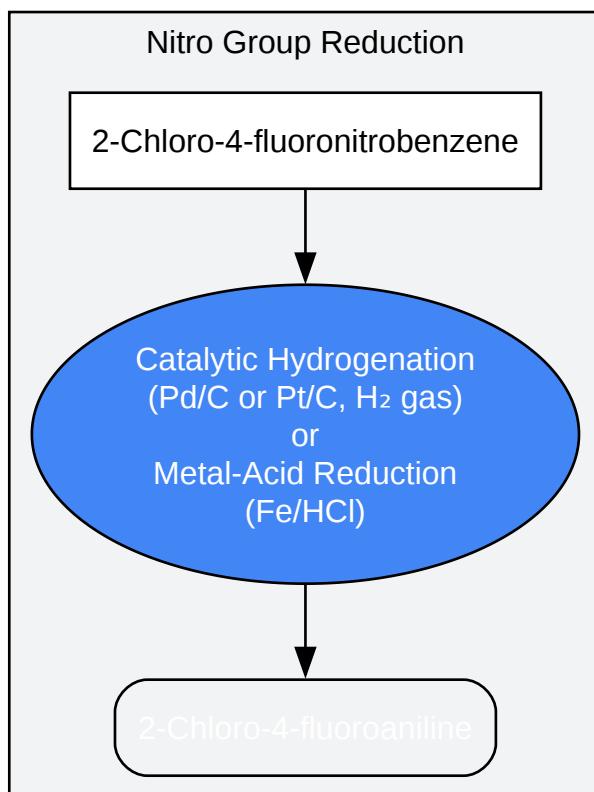
Property	Value	Source(s)
CAS Number	2106-50-5	[2] [4]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[2] [4]
Molecular Weight	175.54 g/mol	[2] [4]
Appearance	Light orange to yellow to green powder/crystal	[2] [5]
Melting Point	33 - 39 °C	[2] [6]
Boiling Point	71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg	[2] [7] [8]
Purity (Typical)	≥ 98% (GC)	[2] [5]
Solubility	Insoluble in water	[6]

Spectroscopic Identity

Confirmation of the structure and purity of **2-Chloro-4-fluoronitrobenzene** is routinely achieved through standard spectroscopic methods. Public databases and supplier technical sheets provide access to reference spectra, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.^[4]^[9]

- ¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region, corresponding to the three protons on the substituted ring.
- ¹⁹F NMR: A key technique for fluorinated compounds, ¹⁹F NMR will show a distinct signal for the single fluorine atom, with coupling to adjacent protons.



- Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (175.54 g/mol) and a characteristic isotopic pattern due to the presence of chlorine.^[4]
- IR Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C-NO₂ stretching vibrations, as well as bands corresponding to C-Cl, C-F, and aromatic C-H bonds.^[4]


PART 2: Synthesis and Manufacturing Insights

The most common industrial synthesis of **2-Chloro-4-fluoronitrobenzene** involves the direct nitration of 3-chlorofluorobenzene.^[7] This is an electrophilic aromatic substitution reaction where the choice of reagents and strict control of reaction parameters are critical for achieving good yield and regioselectivity, minimizing the formation of unwanted isomers.

Causality in Synthesis: The Nitration of 3-Chlorofluorobenzene

The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing substituents. However, they are also deactivating. The nitration of 3-chlorofluorobenzene will yield a mixture of isomers, from which the desired 2-chloro-4-fluoro-1-nitrobenzene must be isolated.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C₆H₃ClFNO₂ | CID 75017 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoronitrobenzene | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-4-fluoronitrobenzene | 2106-50-5 [chemicalbook.com]
- 8. 2-Chloro-4-fluoronitrobenzene CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 2-Chloro-4-fluoronitrobenzene(2106-50-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585834#2-chloro-4-fluoronitrobenzene-cas-number-2106-50-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com